Cas no 885459-65-4 (N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine)

N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine is a fluorinated secondary amine with a diphenylmethane backbone, offering a versatile intermediate for organic synthesis. Its structure, featuring a 4-fluorophenyl group and a methylamine substituent, provides reactivity suitable for further functionalization, particularly in pharmaceutical and agrochemical applications. The fluorine atom enhances electron-withdrawing properties, influencing the compound's stability and binding affinity in target molecules. This compound is valuable for constructing complex architectures due to its balanced lipophilicity and steric profile. High purity grades ensure consistent performance in coupling reactions, reductive aminations, and as a precursor for bioactive molecules. Proper handling under inert conditions is recommended to preserve its integrity.
N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine structure
885459-65-4 structure
Product Name:N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine
CAS No:885459-65-4
MF:C14H14FN
MW:215.266067028046
CID:3106391
PubChem ID:3857669
Update Time:2025-06-08

N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine Chemical and Physical Properties

Names and Identifiers

    • N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine
    • EN300-07498
    • AB01322120-02
    • MFCD06660684
    • NCGC00327366-01
    • AKOS017279179
    • [(4-fluorophenyl)(phenyl)methyl](methyl)amine
    • CS-0220762
    • SCHEMBL23209633
    • 885459-65-4
    • G58348
    • 1-(4-fluorophenyl)-N-methyl-1-phenylmethanamine
    • AKOS000122482
    • KKB45965
    • Inchi: 1S/C14H14FN/c1-16-14(11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,14,16H,1H3
    • InChI Key: ONUTUHCURYPKKQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC=CC=1)NC

Computed Properties

  • Exact Mass: 215.111027613g/mol
  • Monoisotopic Mass: 215.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12Ų

N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine Pricemore >>

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Additional information on N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine

Research Briefing on N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine (CAS: 885459-65-4) in Chemical Biology and Pharmaceutical Applications

The compound N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine (CAS: 885459-65-4) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This secondary amine derivative, featuring both fluorophenyl and phenyl substituents, has demonstrated unique physicochemical properties that make it particularly valuable in drug discovery and medicinal chemistry applications. Recent studies have focused on its potential as a building block for novel bioactive molecules, with particular attention to its role in central nervous system (CNS) targeting compounds.

Structural analysis of 885459-65-4 reveals several pharmacologically favorable characteristics. The fluorine substitution at the para position of one phenyl ring enhances metabolic stability while maintaining favorable lipophilicity, a crucial balance for blood-brain barrier penetration. The N-methyl group contributes to improved bioavailability by reducing first-pass metabolism. These properties have led to its incorporation in several lead optimization programs, particularly for neurological disorders where such molecular features are highly desirable.

Recent synthetic methodology developments have significantly improved access to 885459-65-4 and its derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient asymmetric synthesis route with >95% enantiomeric excess, addressing previous challenges in obtaining optically pure forms. This advancement has enabled more precise structure-activity relationship studies, revealing that the (R)-enantiomer shows particularly promising binding affinities for certain neurotransmitter receptors.

Pharmacological investigations have identified multiple potential applications for this scaffold. In vitro studies using radioligand binding assays have shown moderate affinity for σ1 receptors (Ki = 120 nM), suggesting possible utility in neuropathic pain management. Additionally, molecular modeling studies indicate that derivatives of 885459-65-4 can adopt conformations that favorably interact with the allosteric sites of various G-protein coupled receptors (GPCRs), opening new avenues for modulator development.

The metabolic profile of 885459-65-4 has been extensively characterized in recent preclinical studies. Microsomal stability assays across multiple species show moderate clearance rates, with the primary metabolic pathway being oxidative N-demethylation. Interestingly, the 4-fluorophenyl group demonstrates remarkable resistance to oxidative metabolism, confirming earlier predictions about the stabilizing effect of fluorine substitution. These findings have important implications for the design of analogs with optimized pharmacokinetic properties.

Several pharmaceutical companies have included 885459-65-4 in their fragment-based drug discovery libraries. Its relatively small size (MW = 229.28) combined with favorable ligand efficiency metrics makes it an attractive starting point for lead generation. Recent patent applications reveal its incorporation in novel compounds targeting neurodegenerative diseases, with particular emphasis on α-synuclein aggregation inhibitors for Parkinson's disease therapy.

Future research directions for this compound class appear promising. Upcoming clinical trials are expected to evaluate derivatives of 885459-65-4 as potential antidepressants with rapid onset of action, based on their unique receptor interaction profiles. Additionally, its application in PET tracer development is being explored, leveraging the fluorine atom for 18F radiolabeling potential. These developments underscore the growing importance of this chemical scaffold in both therapeutic and diagnostic applications within the neuroscience field.

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